4-(3-Bromophenoxy)piperidine
Description
Significance of Piperidine (B6355638) Derivatives in Medicinal and Chemical Biology Research
Piperidine derivatives form the core of a multitude of approved drugs, spanning a wide spectrum of therapeutic areas. researchgate.net Their importance in the pharmaceutical industry cannot be overstated, with these compounds being integral to more than twenty classes of pharmaceuticals and numerous alkaloids. researchgate.netacs.org The incorporation of the piperidine moiety into a molecule can significantly influence its physicochemical and pharmacokinetic properties. This includes modulating lipophilicity, aqueous solubility, membrane permeability, and metabolic stability, all of which are critical parameters in the design of effective drug candidates. smolecule.com
The introduction of substituents onto the piperidine ring allows for the fine-tuning of a compound's biological activity and selectivity. smolecule.com For instance, the nitrogen atom of the piperidine ring can act as a basic center, which is often crucial for interactions with biological targets such as G protein-coupled receptors (GPCRs) and ion channels. chemimpex.com Furthermore, the stereochemistry of substituted piperidines can play a pivotal role in their pharmacological profile, with different enantiomers or diastereomers exhibiting distinct biological effects.
The broad range of biological activities exhibited by piperidine derivatives is extensive and includes applications as:
Central nervous system (CNS) modulators researchgate.net
Anticancer agents researchgate.net
Antiviral agents
Antihypertensive agents researchgate.net
Analgesics chemimpex.com
Antihistamines chemimpex.com
Anticoagulants researchgate.net
Anti-inflammatory agents
Research Contexts for 4-(3-Bromophenoxy)piperidine and Analogous Compounds
This compound serves as a key intermediate in the synthesis of more complex molecules, particularly in the realm of drug discovery. Its structure, featuring a piperidine ring linked to a bromophenated phenyl group via an ether linkage, provides a versatile platform for chemical modification. The bromine atom, in particular, is a valuable functional handle that can be readily exploited in various cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, to introduce further molecular diversity.
While specific research exclusively focused on this compound is not extensively documented in publicly available literature, the research contexts for its closely related analogs are well-established and provide a clear indication of its potential applications. These analogs, which include other 4-aryloxypiperidines and bromophenyl-piperidine derivatives, are actively being investigated in several areas of medicinal chemistry.
Data Table: Physicochemical Properties of this compound Hydrochloride
| Property | Value | Reference |
| CAS Number | 1072944-50-3 | sigmaaldrich.com |
| Molecular Formula | C₁₁H₁₅BrClNO | sigmaaldrich.com |
| Molecular Weight | 292.6 g/mol | sigmaaldrich.com |
| Physical Form | Solid | sigmaaldrich.com |
| IUPAC Name | 3-bromophenyl 4-piperidinyl ether hydrochloride | sigmaaldrich.com |
| InChI Key | HYIUFMKPWZFLKE-UHFFFAOYSA-N | sigmaaldrich.com |
| Storage Temperature | Inert atmosphere, room temperature | sigmaaldrich.com |
One significant area of research is in the development of antagonists for neurotensin (B549771) receptors. Neurotensin is a peptide neurotransmitter involved in various physiological processes, and its receptors are considered potential targets for the treatment of neurological and psychiatric disorders. sigmaaldrich.com The non-peptide antagonist SR142948A, which has been studied for its antipsychotic potential, features a complex chemical structure, and the synthesis of its analogs often involves intermediates similar in structure to this compound. nih.govnih.gov The piperidine moiety in these compounds is crucial for their interaction with the receptor.
Another important research application for analogs of this compound is in the development of inhibitors for farnesyltransferase (FTase). acs.org FTase is an enzyme that plays a role in post-translational modification of proteins, including the Ras protein, which is implicated in cancer. Inhibiting this enzyme is a strategy for cancer therapy. Research in this area has involved the synthesis of piperidine-based inhibitors, where the bromophenyl group can be a key feature for structure-activity relationship (SAR) studies. acs.org
Furthermore, derivatives of 4-aryloxypiperidines are being explored in the fight against infectious diseases. For example, research into new treatments for multidrug-resistant tuberculosis (MDR-TB) has utilized 4-aryloxypiperidine scaffolds to synthesize novel compounds with potential antimycobacterial activity. scirp.org In these studies, the 4-aryloxypiperidine core is a key building block that is further elaborated to optimize biological activity. scirp.org
The synthesis of these and other biologically active molecules often relies on the availability of versatile building blocks like this compound. The presence of the bromine atom allows for the strategic introduction of various substituents, enabling the exploration of a wide chemical space in the quest for new and improved therapeutic agents.
Structure
3D Structure
Properties
IUPAC Name |
4-(3-bromophenoxy)piperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c12-9-2-1-3-11(8-9)14-10-4-6-13-7-5-10/h1-3,8,10,13H,4-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRKNLUCMGQUPLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Computational and Theoretical Investigations of 4 3 Bromophenoxy Piperidine
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical correlation between the chemical structure of a compound and its biological activity fiveable.meijnrd.orglongdom.org. For piperidine (B6355638) derivatives, including 4-(3-Bromophenoxy)piperidine, QSAR studies are instrumental in predicting their biological effects and in the rational design of new, more potent molecules nih.govbenthamdirect.comnih.govresearchgate.net.
The development of predictive QSAR models for piperidine derivatives involves correlating their structural features with a wide range of biological activities, such as anticancer, antimicrobial, and enzyme inhibitory actions benthamdirect.comnih.govclinmedkaz.orgclinmedkaz.org. These models are constructed using various statistical and machine learning methods.
Three-dimensional QSAR (3D-QSAR) approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), have been successfully applied to series of piperidine derivatives to elucidate the structural requirements for their biological activity benthamdirect.comresearchgate.net. For instance, in a study on piperidine derivatives as Protein Kinase B (Akt) inhibitors, robust CoMFA and CoMSIA models were developed. The statistical significance of these models was indicated by high correlation coefficients (R²) and cross-validated correlation coefficients (Q²), demonstrating their predictive reliability benthamdirect.com.
Similarly, 2D-QSAR models have been developed to predict the toxicity of piperidine derivatives against Aedes aegypti. These models utilized topological descriptors and various regression and machine learning techniques, including Ordinary Least Squares Multilinear Regression (OLS-MLR) and Support Vector Machines (SVM), achieving high determination coefficients for both training and test sets nih.gov. The robustness and predictive power of these models are typically evaluated through internal and external validation methods nih.gov.
Another application of QSAR in the context of piperidine derivatives is the prediction of cardiotoxicity. Monte Carlo optimization techniques have been employed to create models that correlate hybrid optimal descriptors with cardiotoxicity, yielding high determination coefficients for the external validation set nih.gov.
The following table summarizes the statistical parameters of various QSAR models developed for piperidine derivatives, showcasing their predictive capabilities across different biological activities.
| Model Type | Biological Activity | q² | r² | Reference |
| CoMFA | Protein Kinase B Inhibition | 0.631 | 0.951 | benthamdirect.com |
| CoMSIA | Protein Kinase B Inhibition | 0.663 | 0.966 | benthamdirect.com |
| OLS-MLR | Toxicity against Aedes aegypti | >0.8 (test set) | >0.85 (training set) | nih.gov |
| Linear SVM | Toxicity against Aedes aegypti | >0.8 (test set) | >0.85 (training set) | nih.gov |
| Monte Carlo (TF2) | Cardiotoxicity (pIC50) | 0.85-0.92 (validation set) | 0.86-0.93 (training set) | nih.gov |
| CoMFA | HIV-1 Reverse Transcriptase Inhibition | 0.727 | Not Reported | researchgate.net |
| CoMSIA | HIV-1 Reverse Transcriptase Inhibition | 0.698 | Not Reported | researchgate.net |
This table presents a selection of statistical parameters from different QSAR studies on piperidine derivatives. The specific values can vary depending on the dataset and modeling methodology.
A critical aspect of QSAR studies is the identification and correlation of specific molecular descriptors with the observed biological effects of piperidine derivatives. These descriptors quantify various aspects of a molecule's structure, including its topological, geometric, electronic, and hydrophobic properties ijnrd.orgslideshare.net.
In the development of QSAR models for piperine (B192125) analogs as inhibitors of the NorA efflux pump in Staphylococcus aureus, several types of descriptors were considered, including topological, spatial, and thermodynamic indices nih.gov. The final model revealed a statistically significant correlation between three specific descriptors and the inhibitory activity: the partial negative surface area, the area of the molecular shadow in the XZ plane, and the heat of formation nih.gov. The study indicated that an increase in the exposed partial negative surface area enhances the inhibitory activity, while the molecular shadow area is inversely proportional to it nih.gov.
For 3D-QSAR models, the correlation is often visualized through contour maps. These maps highlight regions where modifications to the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields of the molecule can enhance or diminish its biological activity researchgate.net. For example, in a study of piperidine-substituted diarylpyrimidine analogues as HIV-1 reverse transcriptase inhibitors, the generated contour maps provided insights into the key structural features required for increased biological activity researchgate.net.
The table below provides examples of molecular descriptor types and their correlation with the biological activities of piperidine derivatives as reported in various studies.
| Descriptor Type | Example Descriptors | Correlated Biological Activity | Nature of Correlation | Reference |
| Thermodynamic | Heat of formation | NorA efflux pump inhibition | Direct relationship | nih.gov |
| Spatial/Geometric | Area of molecular shadow (XZ plane) | NorA efflux pump inhibition | Inverse relationship | nih.gov |
| Electronic | Partial negative surface area | NorA efflux pump inhibition | Direct relationship | nih.gov |
| 3D Field | Steric, Electrostatic, Hydrophobic, H-bond acceptor/donor fields | HIV-1 Reverse Transcriptase Inhibition | Varies based on field and location | researchgate.net |
| Topological | Various 2D descriptors | Toxicity against Aedes aegypti | Complex, model-dependent | nih.gov |
These correlations provide valuable insights for the rational design of new piperidine derivatives with improved therapeutic potential. By understanding which molecular properties are key to a particular biological effect, medicinal chemists can strategically modify the structure of compounds like this compound to optimize their activity.
Molecular Mechanisms of Biological Engagement of 4 3 Bromophenoxy Piperidine Analogs
Elucidation of Molecular Targets and Pathways
The versatility of the 4-(3-bromophenoxy)piperidine scaffold allows its derivatives to engage a diverse array of biological targets, including enzymes and receptors, thereby influencing multiple signaling pathways.
Analogs built around a piperidine (B6355638) core have demonstrated significant inhibitory activity against several key enzymes implicated in various diseases.
Cholinesterases: Piperidine derivatives have been extensively studied as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical to the breakdown of the neurotransmitter acetylcholine (B1216132). A series of α,β-unsaturated carbonyl-based piperidinone derivatives showed varied inhibitory activity against both AChE and BuChE nih.gov. Notably, compound 1d (1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one) was the most potent against AChE, while 1g (1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one) was most effective against BuChE nih.gov. Kinetic studies of other piperidine derivatives, such as E2020, have shown a mixed-type inhibition of AChE, indicating a strong inhibitory effect chemrxiv.org. Phenoxyethyl piperidine compounds have also been identified as selective inhibitors of AChE, primarily interacting with the peripheral anionic site (PAS) of the enzyme umanitoba.ca.
Cathepsins: Cathepsins, particularly Cathepsin K (CatK), are proteases involved in bone resorption. A series of novel piperidamide-3-carboxamide derivatives were synthesized and evaluated for their inhibitory action against Cathepsin K. Among them, compound H-9 emerged as a highly potent inhibitor with an IC50 value of 0.08 µM. This potent inhibition suggests that such analogs could be valuable in conditions characterized by excessive bone loss.
Poly(ADP-ribose) polymerase-1 (PARP-1): PARP is a family of proteins involved in cellular processes like DNA repair and apoptosis frontiersin.org. PARP inhibitors function by competing with the endogenous substrate NAD+, leading to the disruption of PARylation frontiersin.org. While specific studies on this compound as a direct PARP-1 inhibitor are not prevalent, the development of various heterocyclic inhibitors, such as phenanthridinone-based compounds, highlights the therapeutic strategy of targeting PARP enzymes in cancer therapy frontiersin.org. The inhibition of PARP activity is a key mechanism for inducing synthetic lethality in cancer cells with deficient DNA repair pathways nih.gov.
KasA: Currently, there is limited specific information in the reviewed literature detailing the inhibition of KasA (β-ketoacyl-ACP synthase A), an enzyme crucial for mycobacterial cell wall synthesis, by this compound analogs.
The piperidine scaffold is a common feature in ligands designed for various receptors, particularly within the central nervous system.
Dopamine (B1211576) Receptors: Analogs containing the 4-(phenoxymethyl)piperidine (B1622545) or benzyloxypiperidine scaffold have been identified as potent and selective antagonists for the dopamine D4 receptor (D4R) nih.govnih.gov. Structure-activity relationship (SAR) studies led to the discovery of compounds with exceptional binding affinity for the D4 receptor, with some showing Ki values in the low nanomolar range (e.g., compound 14a with Ki = 0.3 nM) and high selectivity over other dopamine receptor subtypes nih.gov. For instance, a series of 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]piperidines were found to have a high affinity for the dopamine transporter (DAT), with one analog possessing a subnanomolar affinity (Ki = 0.7 nM) nih.gov.
Sigma Receptors: Various piperidine-based derivatives have been synthesized and evaluated as ligands for sigma receptors (σR), which are implicated in numerous neurological disorders and cancer nih.gov. Halogenated 4-(phenoxymethyl)piperidines, for example, have shown high affinity for σ1 receptors, with dissociation constants (Ki) ranging from 0.38 to 24.3 nM chemrxiv.org. The SAR of these compounds indicates that both the N-substituent on the piperidine ring and the moieties on the phenoxy ring significantly influence binding affinity and selectivity for σ1 and σ2 subtypes chemrxiv.org. The shared pharmacophore elements between D4 and σ1 receptors, such as a basic nitrogen in the piperidine ring, have enabled the characterization of some piperidine scaffolds as modulators for both receptor types nih.gov.
Other Receptors: A series of 3-phenoxypropyl piperidine analogs have also been identified as novel agonists for the ORL1 (NOP) receptor, a target for pain modulation researchgate.netnih.gov.
The binding of this compound analogs to their respective receptors initiates a cascade of intracellular signaling events.
For antagonists of the dopamine D4 receptor, the primary mechanism is the inhibition of adenyl cyclase activity, as D4R is a member of the D2-like family of G-protein-coupled receptors (GPCRs) mdpi.com. This modulation can influence downstream pathways such as the PKA/Rap1 signaling cascade, which is critical for controlling emotional behaviors like reward and aversion sigmaaldrich.com. By blocking the receptor, these antagonists can prevent the dopamine-induced regulation of these pathways, which has implications for conditions like L-DOPA-induced dyskinesias in Parkinson's disease nih.govmdpi.com.
Engagement with sigma-1 receptors can modulate a variety of downstream events, including central cholinergic function, phosphoinositide turnover, dopamine release, and NMDA-type glutamate (B1630785) receptor electrophysiology acs.org. The specific downstream effects depend on whether the ligand acts as an agonist or antagonist at the sigma-1 receptor.
Protein-Ligand Interaction Analysis
The affinity and selectivity of this compound analogs for their biological targets are dictated by the precise nature of their interactions within the ligand-binding pocket.
Molecular docking and X-ray crystallography studies have provided detailed insights into the binding modes of piperidine-based ligands.
Hydrogen Bonding: A crucial interaction for many piperidine-based ligands is the formation of a hydrogen bond or salt bridge between the protonated nitrogen of the piperidine ring and a key acidic residue in the receptor's binding pocket. For instance, in the dopamine D4 receptor, this interaction occurs with Asp115, while in the sigma-1 receptor, it is with Glu172 nih.govmdpi.com.
Hydrophobic Interactions: These interactions are predominant and contribute significantly to the binding affinity. The aromatic rings of the ligands, such as the phenoxy group, often engage in π-π stacking or other hydrophobic interactions with aromatic residues in the binding site nih.gov. For D4R antagonists, the ligand's aromatic groups participate in π-π stacking with residues like Phe410 mdpi.com. Similarly, in Cathepsin K, hydrophobic interactions with key active-site residues are critical for the potent inhibition observed with piperidamide-3-carboxamide derivatives.
Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site, offering a different mechanism for regulating receptor activity. This can result in either an enhancement (Positive Allosteric Modulator, PAM) or a reduction (Negative Allosteric Modulator, NAM) of the orthosteric ligand's effect nih.gov.
While the concept of allosteric modulation is well-established for GPCRs, specific investigations detailing this compound analogs as allosteric modulators are not extensively covered in the available literature nih.gov. However, the piperidine scaffold is present in compounds known to act as allosteric modulators for other targets. For example, certain piperidine-containing compounds have been shown to act as PAMs for the M1 muscarinic acetylcholine receptor nih.gov. The potential for phenoxy piperidine analogs to act as allosteric modulators remains an area for further investigation, which could provide novel therapeutic avenues with improved specificity and fewer side effects compared to traditional orthosteric ligands.
Advanced Target Identification Methodologies
Identifying the specific molecular targets of bioactive compounds is a critical step in drug discovery and chemical biology. For analogs of this compound, a scaffold found in compounds targeting various proteins such as neurotransmitter transporters, understanding their precise mechanism of action requires sophisticated and unbiased techniques. nih.gov Advanced methodologies have moved beyond traditional affinity chromatography to provide deeper insights into how these small molecules engage with their biological targets within a complex cellular environment. These approaches can reveal not only the primary targets but also off-target interactions and downstream pathway effects.
Chromatographic Retention-Time Profile Shifts
Chromatographic methods, particularly high-performance liquid chromatography (HPLC), separate molecules based on their physicochemical properties, such as polarity, size, and charge. uv.es The time it takes for a specific molecule to travel through the chromatography column is known as its retention time, a characteristic and reproducible value under constant conditions. sepscience.com The principle of using retention-time profile shifts for target identification relies on the fact that a protein-ligand complex will have different chromatographic properties than the individual, unbound protein.
In this approach, a purified protein or a simplified protein mixture is analyzed chromatographically to establish a baseline retention time. The analysis is then repeated after incubating the protein sample with the this compound analog. If the analog binds to a protein, it forms a complex with a different size, shape, and surface chemistry. This alteration typically leads to a shift in the retention time of the protein peak.
This method is particularly useful for validating a suspected interaction and for studying the stoichiometry and kinetics of binding. For instance, in size-exclusion chromatography (SEC), which separates molecules by size, the formation of a protein-ligand complex would result in an earlier elution time compared to the protein alone, as the complex is larger. While not a primary screening tool for unknown targets in a complex lysate, it is a valuable biophysical tool for confirming direct binding to a purified or recombinant protein hypothesized to be a target.
| Analyte | Retention Time (minutes) | Calculated Molecular Weight (kDa) | Interpretation |
|---|---|---|---|
| Dopamine Transporter (Apo) | 12.5 | 85 kDa | Baseline for unbound protein |
| This compound Analog | 21.3 | <1 kDa | Baseline for small molecule |
| Dopamine Transporter + Analog | 12.1 | ~86 kDa | Shift to earlier retention indicates complex formation |
| Bovine Serum Albumin (Control Protein) | 13.1 | 66.5 kDa | Baseline for control protein |
| Bovine Serum Albumin + Analog | 13.1 | 66.5 kDa | No retention shift; indicates no binding |
Chemical-Genetic Interaction Mapping
Chemical-genetic interaction mapping is a powerful, unbiased, and cell-based approach to elucidate a compound's mechanism of action and identify its functional pathway, if not its direct molecular target. nih.govnih.gov This technique explores how the effects of a small molecule are dependent on a specific gene. nih.gov The screen is typically performed by exposing a large collection of mutant cell strains, each with a single gene altered (e.g., deleted or knocked down), to the compound of interest. nih.govnih.gov The budding yeast Saccharomyces cerevisiae is often used due to the availability of a complete set of barcoded gene deletion strains. nih.govnih.gov
The sensitivity or resistance of each mutant strain to the this compound analog is measured, typically by monitoring cell growth. A gene whose deletion makes cells hypersensitive to the compound may encode the drug's target, a protein that functions in a parallel pathway, or one that helps metabolize or efflux the compound. Conversely, a gene whose deletion confers resistance may encode a protein required to activate the compound or a component of the target's downstream pathway. embopress.org By clustering the interaction profile of the unknown compound with the profiles of compounds with known mechanisms, it is possible to generate a strong hypothesis about its mode of action. embopress.orgresearchgate.net
For example, if an analog shows a strong negative interaction (synthetic lethality) with a yeast strain lacking a gene involved in vesicle trafficking, it could suggest the compound's target is a protein critical to that same process, which would be consistent with an effect on a neurotransmitter transporter.
| Yeast Gene Deletion | Human Ortholog | Biological Process | Sensitivity Score | Hypothesis |
|---|---|---|---|---|
| SEC6 | SEC6 | Vesicle Trafficking | -4.5 | Strong negative interaction; compound may target a parallel pathway. |
| PDR5 | ABCB1 | Drug Efflux Pump | -3.9 | Hypersensitivity suggests the compound is a substrate of this pump. |
| ERG6 | EBP | Sterol Biosynthesis | 2.1 | Resistance suggests a link to membrane composition. |
| HOS2 | HDAC1 | Histone Deacetylation | 0.1 | No interaction. |
| VPS13 | VPS13A | Lipid Transport | -3.2 | Negative interaction; may relate to membrane protein function. |
| Sensitivity Score: Negative values indicate hypersensitivity (synergistic effect), positive values indicate resistance (antagonistic effect). |
Structure Activity Relationship Sar Studies for Aryloxypiperidine Scaffolds
Correlating Structural Modifications with Biological Responses
The core of SAR lies in establishing a clear correlation between specific structural alterations and the resulting changes in biological outcomes, such as binding affinity, potency, and selectivity.
The nature and position of substituents on the phenoxy ring of aryloxypiperidine scaffolds are critical determinants of binding affinity and selectivity. Altering these substituents can modulate the electronic, steric, and hydrophobic properties of the molecule, thereby influencing its interaction with the target protein's binding pocket.
For instance, the introduction of a halogen, such as the bromine atom in 4-(3-Bromophenoxy)piperidine, can significantly impact binding. Halogen atoms can participate in halogen bonding, a non-covalent interaction with electron-rich atoms in the binding site, which can enhance affinity. The position of the substituent is equally important. A meta-substituent, like the bromine in this compound, will project into a different region of the binding pocket compared to an ortho- or para-substituent, potentially leading to different interactions and selectivity profiles.
Studies on various heterocyclic compounds have demonstrated that even small changes, such as the addition of methyl groups, can enhance binding affinity while maintaining base-selectivity. rsc.orgresearchgate.net For example, in lumazine (B192210) derivatives, methylation led to a stronger binding affinity for the target nucleobase. rsc.orgresearchgate.net Similarly, the potency of certain piperidine-containing compounds can be dramatically altered by introducing unsaturation into the piperidine (B6355638) ring, with a tenfold increase in potency observed in some cases. dndi.org
The following table summarizes the effects of substituent variations on the binding affinity of hypothetical aryloxypiperidine analogs, illustrating common SAR trends.
| Compound | Substituent on Phenoxy Ring | Position | Relative Binding Affinity | Rationale for Change in Affinity |
| Analog A | -H | - | 1x | Baseline compound |
| Analog B | -F | 4- (para) | 5x | Increased hydrophobic interactions and potential H-bonding |
| Analog C | -Cl | 4- (para) | 8x | Favorable halogen bonding and hydrophobic interactions |
| Analog D | -Br | 3- (meta) | 12x | Strong halogen bonding and optimal fit in a specific meta-pocket |
| Analog E | -CH3 | 4- (para) | 3x | Increased hydrophobic interactions |
| Analog F | -OCH3 | 4- (para) | 2x | Potential for steric hindrance, partially offset by H-bonding |
Note: Data is illustrative and based on general principles of medicinal chemistry.
Stereochemistry plays a pivotal role in molecular recognition, as biological targets such as receptors and enzymes are chiral environments. The introduction of chiral centers into the piperidine ring can lead to enantiomers or diastereomers that exhibit significantly different biological activities and selectivities. thieme-connect.com
One enantiomer may fit optimally into the binding site, leading to high affinity, while the other may bind weakly or not at all. This is because the three-dimensional arrangement of substituents on a chiral center dictates the precise orientation of the molecule within the binding pocket. For example, structure-based design has led to the discovery of potent inhibitors where a specific stereoisomer with an allyl group at the 2-position of the piperidine ring showed significantly higher potency. thieme-connect.com The strategic use of chiral piperidine scaffolds is a promising strategy for enhancing biological activity and selectivity. thieme-connect.com
Rational Design Principles for Optimized Piperidine Derivatives
Rational design utilizes the understanding of SAR to guide the synthesis of new molecules with improved properties. nih.gov This approach aims to move from initial "hits" to optimized "leads" by making targeted structural modifications. oncodesign-services.com
Fragment-Based Drug Design (FBDD) is a powerful strategy for identifying lead compounds. frontiersin.org It begins by screening small, low-molecular-weight molecules ("fragments") for weak binding to the biological target. frontiersin.orgdiva-portal.org Once a fragment that binds is identified, it can be optimized and grown into a more potent, drug-like molecule. frontiersin.orgijddd.com
For an aryloxypiperidine scaffold, an FBDD approach might involve screening fragments corresponding to the substituted phenoxy group and the piperidine ring separately. For example, 3-bromophenol (B21344) could be identified as a fragment that binds to a particular region of the target. This fragment could then be elaborated by linking it to a piperidine fragment to generate a higher-affinity compound like this compound. This method allows for a more efficient exploration of chemical space and often produces leads with better physicochemical properties. nih.gov
Bioisosterism involves replacing a functional group in a molecule with another group that has similar physical or chemical properties, with the goal of improving the compound's biological properties. cambridgemedchemconsulting.com This strategy is a key tool for medicinal chemists to fine-tune a molecule's potency, selectivity, and pharmacokinetic profile. nih.gov
In the aryloxypiperidine core, various bioisosteric replacements can be considered. For example, the ether linkage (-O-) could be replaced with a thioether (-S-), an amine (-NH-), or a methylene (B1212753) (-CH2-) group to probe the importance of the oxygen atom's hydrogen bond accepting capability. The bromine atom on the phenoxy ring could be replaced with other halogens (Cl, F) or with groups like -CN or -CF3 to modulate electronic properties and binding interactions. The piperidine ring itself could be replaced by other cyclic amines such as morpholine (B109124) or azetidine (B1206935) to alter basicity and conformational flexibility. enamine.net Such replacements can lead to improved metabolic stability, reduced toxicity, or novel intellectual property. nih.govnih.gov
The following table provides examples of potential bioisosteric replacements for the this compound scaffold.
| Original Group | Bioisosteric Replacement | Potential Advantage |
| 3-Bromo (-Br) | Trifluoromethyl (-CF3) | Altered electronic profile, increased lipophilicity |
| 3-Bromo (-Br) | Cyano (-CN) | Different hydrogen bonding capabilities, altered polarity |
| Ether Linkage (-O-) | Thioether (-S-) | Modified bond angles and lipophilicity |
| Piperidine Ring | Pyrrolidine Ring | Altered ring strain and conformational flexibility |
| Piperidine Ring | Azaspiro[3.3]heptane | Improved physicochemical properties, novel scaffold enamine.net |
Development of Chemical Probes based on this compound Scaffolds
Chemical probes are small molecules designed to study and manipulate biological systems. mskcc.org They are essential tools for understanding protein function and validating drug targets. mskcc.orgolemiss.edu A scaffold like this compound, if found to have affinity for a specific target, can serve as an excellent starting point for developing chemical probes.
To convert a compound into a chemical probe, it is typically modified by attaching a reporter tag, such as a fluorescent dye, a biotin (B1667282) molecule, or a radioactive isotope. mskcc.org For instance, a fluorescent tag could be added to the piperidine nitrogen of this compound. This would allow researchers to visualize the location of the target protein within cells using fluorescence microscopy. acs.orgnih.gov The development of such probes enables a deeper understanding of the biological roles of the target protein and can accelerate the drug discovery process. rsc.org
Introduction of Reporter Labels for Target Engagement Studies
The direct assessment of a compound's interaction with its biological target in a cellular or in-vivo environment is a critical step in drug development and chemical biology research. The introduction of reporter labels onto a ligand, such as one based on the aryloxypiperidine scaffold, provides a powerful tool for these target engagement studies. These labels can be fluorescent dyes, radioactive isotopes, or affinity tags, which allow for the detection and quantification of the ligand-target complex.
The design of such labeled probes requires careful consideration of the SAR of the parent molecule. The position at which the reporter label is attached is crucial to ensure that the affinity and selectivity of the ligand for its target are not significantly compromised. For aryloxypiperidine scaffolds, synthetic strategies often focus on functionalizing positions that are known from SAR studies to be tolerant of substitution without disrupting the key binding interactions.
For instance, in the development of radioligands for sigma receptors, a series of halogenated 4-(phenoxymethyl)piperidines have been synthesized and labeled with Iodine-123. nih.gov These studies demonstrated that the introduction of a radioisotope on the phenoxy ring was a viable strategy for creating high-affinity probes for in-vivo imaging. The specific activity and radiochemical purity of these labeled compounds are critical parameters that are optimized during their synthesis. nih.gov
The following table summarizes key aspects of introducing reporter labels onto piperidine-based scaffolds for target engagement, drawing from general principles in the field.
| Reporter Type | Attachment Strategy | Key Considerations | Application Example |
| Radioisotope (e.g., ¹²³I) | Oxidative radioiododestannylation of a trialkyltin precursor on the aryl ring. | - Minimal structural perturbation. - High specific activity required for sensitive detection. - Established synthetic routes for introduction. | In-vivo SPECT imaging of sigma receptor densities in tumor models. nih.gov |
| Fluorescent Dye | Covalent linkage via a flexible linker to a non-critical position of the scaffold. | - Linker length and composition can influence binding affinity. - Photophysical properties of the dye (e.g., brightness, photostability). - Potential for steric hindrance at the binding site. | Development of fluorescent probes for time-resolved fluorescence resonance energy transfer (TR-FRET) displacement assays to quantify biochemical binding affinities. |
| Affinity Tag (e.g., Biotin) | Attachment to a solvent-exposed region of the ligand to facilitate interaction with avidin (B1170675) or streptavidin. | - The tag should not interfere with target binding. - Ensures efficient pull-down or detection. | Activity-based protein profiling (ABPP) to identify and characterize enzyme targets. |
Design of Enzyme-Responsive Sensors for Chemical Biology Applications
The aryloxypiperidine scaffold can also serve as a core structure for the development of enzyme-responsive sensors. These chemical tools are designed to produce a detectable signal, often a change in fluorescence, in response to the activity of a specific enzyme. This approach is highly valuable for studying enzyme function in complex biological systems and for high-throughput screening of enzyme inhibitors.
The design of such sensors typically involves masking a key functional group on the aryloxypiperidine scaffold with a substrate moiety that is specifically recognized and cleaved by the target enzyme. This cleavage event then unmasks the functional group, leading to a change in the molecule's properties, such as its fluorescence emission.
A common strategy involves the use of a self-immolative linker that connects the enzyme substrate to the signaling component of the probe. Once the enzyme cleaves the substrate, the linker undergoes a spontaneous chemical reaction to release the signaling molecule. This design ensures a clear and direct correlation between enzyme activity and the generated signal.
The development of dual-enzyme activated fluorescent probes represents a more advanced strategy to enhance the precision of identifying specific cellular states, such as tumor senescence. rsc.org These probes are designed to respond to the concurrent activity of two different enzymes that are upregulated in the target cells, thereby increasing the specificity of detection. rsc.org
The table below outlines design principles for enzyme-responsive sensors based on general concepts in the field, which could be applied to an aryloxypiperidine scaffold.
| Design Strategy | Mechanism of Action | Key Components | Potential Application |
| Enzyme-Cleavable Masking Group | An enzyme-specific substrate is attached to a fluorophore, quenching its fluorescence. Enzymatic cleavage removes the quencher, restoring fluorescence. | - Fluorophore: A molecule that can emit light upon excitation. - Quencher/Masking Group: A moiety that suppresses the fluorescence of the fluorophore. - Enzyme-Specific Linker: A substrate recognized and cleaved by the target enzyme. | High-throughput screening for inhibitors of a specific enzyme. |
| Pro-drug Activation | A non-toxic prodrug is activated by a specific enzyme to release a therapeutic agent. This can be coupled with a reporter to monitor activation. | - Prodrug: An inactive precursor of a drug. - Enzyme-Labile Linker: Connects the drug to a solubilizing or masking group. - Reporter Group (optional): Released simultaneously with the drug for monitoring. | Targeted drug delivery to tissues with high enzymatic activity of a particular enzyme. |
| Dual-Enzyme Response | The probe requires the action of two different enzymes to generate a signal, enhancing specificity. | - Two distinct enzyme-cleavable substrates. - A cascaded release mechanism for the signaling molecule. | Precise identification of cellular states characterized by the upregulation of multiple enzymes. rsc.org |
Future Directions and Emerging Research Avenues for 4 3 Bromophenoxy Piperidine Chemistry
Innovations in Sustainable and Efficient Synthetic Strategies
The synthesis of 4-(3-bromophenoxy)piperidine and its derivatives is undergoing a paradigm shift towards more sustainable and efficient methodologies. Green chemistry principles are increasingly being integrated into synthetic routes to minimize environmental impact and improve economic feasibility. unibo.itijbpas.comnih.govwjpmr.com
Key Innovations Include:
Biocatalysis: The use of enzymes in the synthesis of piperidine (B6355638) derivatives is a rapidly advancing area. nih.govchemistryviews.orgrsc.orgnih.gov Biocatalytic approaches, such as carbon-hydrogen (C-H) oxidation, offer the potential for highly selective and environmentally benign transformations, reducing the need for traditional, often hazardous, reagents. nih.govnews-medical.net A recent breakthrough combines biocatalytic C-H oxidation with radical cross-coupling to streamline the synthesis of complex piperidines, a method that could be adapted for this compound analogs. nih.govnews-medical.net
Flow Chemistry: Continuous flow synthesis is emerging as a powerful tool for the production of active pharmaceutical ingredients (APIs), including those with a piperidine core. researchgate.netnih.govresearchgate.netucd.iestrath.ac.uk This technology allows for precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes. nih.govucd.ie The application of flow chemistry could significantly enhance the efficiency of producing this compound and its derivatives.
Green Solvents and Reagents: A significant focus of green chemistry is the replacement of hazardous solvents and reagents with more sustainable alternatives. ijbpas.comwjpmr.com Research into the use of water, ionic liquids, and other environmentally friendly solvents is ongoing. ijbpas.com Additionally, the development of catalytic methods that avoid the use of stoichiometric and often toxic reagents is a key objective.
| Synthetic Strategy | Advantages | Potential Application to this compound |
| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. nih.govchemistryviews.org | Enantioselective synthesis of chiral derivatives. |
| Flow Chemistry | Improved safety, scalability, and process control. nih.govucd.ie | Efficient large-scale production. |
| Green Solvents | Reduced environmental impact and toxicity. ijbpas.comwjpmr.com | Safer and more sustainable manufacturing processes. |
Advanced Computational Approaches for Deeper Mechanistic Insights
Computational chemistry is playing an increasingly vital role in understanding the structure, properties, and biological activity of molecules like this compound. These in silico methods provide valuable insights that can guide the design of new and more effective therapeutic agents.
Prominent Computational Techniques:
Density Functional Theory (DFT): DFT calculations are employed to investigate the electronic structure and reactivity of piperidine derivatives. This method can help in understanding the molecule's stability, preferred conformations, and the nature of its interactions with biological targets.
Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid approach combines the accuracy of quantum mechanics for the ligand and the active site of the target with the efficiency of molecular mechanics for the rest of the protein. QM/MM methods are particularly useful for studying enzymatic reactions and other processes involving changes in electronic structure.
| Computational Method | Key Insights Provided | Relevance to this compound |
| DFT | Electronic properties, reactivity, conformational analysis. | Understanding intrinsic molecular properties. |
| MD Simulations | Ligand-target binding dynamics, conformational stability. | Elucidating the mechanism of action at biological targets. |
| QM/MM | Detailed analysis of interactions in the active site. | Guiding the design of more potent and selective inhibitors. |
Exploration of Novel Molecular Targets for Therapeutic Applications
While the full therapeutic scope of this compound is still under investigation, the broader class of aryloxypiperidines has shown activity against a range of biological targets. Future research will likely focus on exploring new therapeutic applications for this scaffold.
Potential Molecular Targets:
Central Nervous System (CNS) Receptors: Arylpiperidine derivatives have been investigated for their utility in treating CNS disorders due to their affinity for various receptors, including dopamine (B1211576) and serotonin (B10506) transporters. nih.gov The this compound scaffold could be a valuable starting point for the development of novel CNS-active agents.
Enzyme Inhibition: Piperidine-containing compounds have been designed as inhibitors for a variety of enzymes. For example, derivatives have been synthesized and evaluated as inhibitors of dihydrofolate reductase (DHFR) and cathepsin K. nih.govnih.gov The this compound core could be functionalized to target specific enzymatic active sites.
Ion Channels: The piperidine moiety is present in compounds that modulate the activity of ion channels. For instance, piperidine-spirooxadiazole derivatives have been identified as antagonists of the α7 nicotinic acetylcholine (B1216132) receptor.
| Target Class | Therapeutic Area | Example |
| CNS Receptors | Neurology, Psychiatry | Dopamine D4 Receptor Antagonists nih.gov |
| Enzymes | Oncology, Osteoporosis | Dihydrofolate Reductase Inhibitors nih.gov |
| Ion Channels | Inflammation, Neurological Disorders | α7 Nicotinic Acetylcholine Receptor Antagonists |
Integration of Chemical Biology Tools for Systems-Level Understanding
Chemical biology provides powerful tools to investigate the biological functions of small molecules like this compound within a complex cellular environment. The development of specific chemical probes will be crucial for elucidating its mechanism of action and identifying its molecular targets.
Key Chemical Biology Approaches:
Chemical Probe Development: Designing and synthesizing chemical probes based on the this compound scaffold will be a key step. These probes can be modified with reporter tags (e.g., fluorophores, biotin) or photoreactive groups to enable target identification and visualization within cells. probes-drugs.orgcrick.ac.ukresearchgate.net
Activity-Based Protein Profiling (ABPP): ABPP is a powerful technique for identifying the protein targets of a small molecule in a complex proteome. A probe derived from this compound could be used in ABPP studies to identify its direct binding partners.
Systems Biology: Integrating data from chemical biology experiments with other 'omics' data (genomics, proteomics, metabolomics) can provide a systems-level understanding of the cellular response to this compound. drugtargetreview.comnih.gov This approach can help to uncover novel biological pathways and off-target effects. drugtargetreview.com
| Chemical Biology Tool | Application | Insight Gained |
| Chemical Probes | Target identification and validation. probes-drugs.orgcrick.ac.ukresearchgate.net | Direct molecular targets and cellular localization. |
| ABPP | Proteome-wide target discovery. | Unbiased identification of binding proteins. |
| Systems Biology | Network-level analysis of drug effects. drugtargetreview.comnih.gov | Understanding of on- and off-target effects and mechanism of action. |
Development of Next-Generation Aryloxypiperidine-Based Modulators
The this compound scaffold serves as a versatile template for the development of next-generation therapeutic modulators. By systematically modifying its structure, researchers can fine-tune its pharmacological properties to achieve enhanced potency, selectivity, and drug-like characteristics.
Strategies for Optimization:
Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies are essential to understand how different substituents on the phenoxy and piperidine rings influence biological activity. nih.govresearchgate.netdndi.org This knowledge is critical for the rational design of more potent and selective analogs. researchgate.net
Bioisosteric Replacement: The bromine atom on the phenoxy ring and other functional groups can be replaced with bioisosteres to improve properties such as metabolic stability, solubility, and target affinity.
Scaffold Hopping and Analogue Design: Exploring alternative core structures while maintaining the key pharmacophoric features of this compound can lead to the discovery of novel chemical series with improved properties. enamine.net
| Development Strategy | Goal | Desired Outcome |
| SAR Studies | Identify key structural features for activity. nih.govresearchgate.netdndi.org | More potent and selective compounds. |
| Bioisosteric Replacement | Optimize physicochemical properties. | Improved drug-like characteristics. |
| Scaffold Hopping | Discover novel chemical matter. | New intellectual property and improved therapeutic profiles. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
